

# Spectroscopic Profile of 1-Aminopiperidin-2-one: A Technical Guide

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## Compound of Interest

Compound Name: **1-Aminopiperidin-2-one**

Cat. No.: **B1281985**

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **1-aminopiperidin-2-one** (CAS No. 31967-09-6). Due to the limited availability of experimentally-derived public data for this specific compound, this document focuses on predicted spectroscopic characteristics based on the analysis of its chemical structure and data from analogous compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-aminopiperidin-2-one**. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data for 1-Aminopiperidin-2-one

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
H3 ( $\alpha$ to C=O)	2.3 - 2.6	Triplet	2H
H4 ( $\beta$ to C=O)	1.8 - 2.1	Multiplet	2H
H5 ( $\gamma$ to C=O)	1.7 - 2.0	Multiplet	2H
H6 ( $\alpha$ to N-NH <sub>2</sub> )	3.2 - 3.5	Triplet	2H
NH <sub>2</sub>	3.0 - 4.0	Broad Singlet	2H

Note: The chemical shift of the NH<sub>2</sub> protons is highly dependent on solvent and concentration.

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for 1-Aminopiperidin-2-one**

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
C2 (C=O)	170 - 175
C3	30 - 35
C4	20 - 25
C5	25 - 30
C6	45 - 50

**Table 3: Predicted Infrared (IR) Spectroscopy Data for 1-Aminopiperidin-2-one**

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
N-H Stretch (Amine)	3300 - 3500	Medium (two bands for primary amine)
C-H Stretch (Aliphatic)	2850 - 3000	Medium to Strong
C=O Stretch (Amide/Lactam)	1650 - 1690	Strong
N-H Bend (Amine)	1590 - 1650	Medium
C-N Stretch	1000 - 1250	Medium

**Table 4: Predicted Mass Spectrometry (MS) Data for 1-Aminopiperidin-2-one**

Ion	Predicted m/z	Notes
[M] <sup>+</sup>	114	Molecular Ion
[M-NH <sub>2</sub> ] <sup>+</sup>	98	Loss of the amino group
[M-CO] <sup>+</sup>	86	Loss of carbon monoxide
[M-C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>	86	Loss of ethylene via ring fragmentation
C <sub>4</sub> H <sub>8</sub> N <sup>+</sup>	70	Common fragment for piperidine derivatives

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **1-aminopiperidin-2-one**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **1-aminopiperidin-2-one** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.

- $^1\text{H}$  NMR Spectroscopy:
  - Acquire the proton NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
  - Set the spectral width to cover a chemical shift range of 0-12 ppm.
  - Obtain a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Acquire the carbon-13 NMR spectrum on the same instrument.
  - A larger number of scans will be necessary compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
  - Employ proton decoupling to simplify the spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid or liquid sample directly onto the ATR crystal.
  - Ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet - for solids):
  - Mix a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.
  - Grind the mixture to a fine powder.
  - Press the powder into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
  - Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

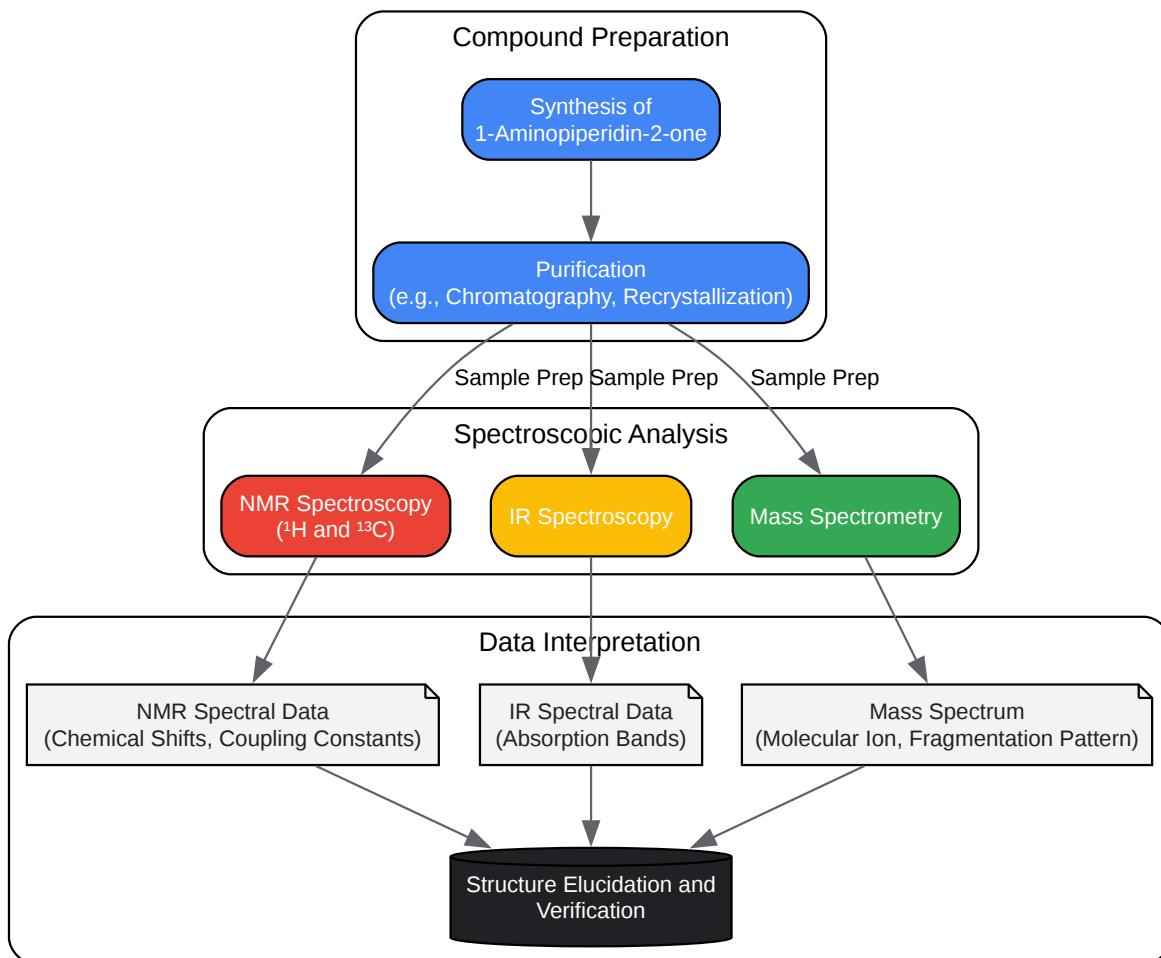
- Scan the sample over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a coupled chromatography system such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Ionization:
  - Electron Ionization (EI): This is a common technique for GC-MS and provides a characteristic fragmentation pattern.
  - Electrospray Ionization (ESI): This is a softer ionization technique often used with LC-MS, which is more likely to produce a prominent molecular ion peak.
- Analysis: The mass spectrum is recorded, displaying the mass-to-charge ratio ( $m/z$ ) of the molecular ion and its various fragment ions.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-aminopiperidin-2-one**.



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#### General workflow for the spectroscopic analysis of **1-aminopiperidin-2-one**.

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